allyl [(7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl)oxy]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Allyl [(7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl)oxy]acetate, also known as MPOA, is a novel compound that has gained attention from the scientific community due to its potential applications in various fields. MPOA can be synthesized using different methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in laboratory experiments.
Mechanism of Action
The mechanism of action of allyl [(7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl)oxy]acetate is not fully understood, but studies have suggested that it acts through multiple pathways. This compound has been found to inhibit the activity of enzymes involved in cancer cell proliferation, such as cyclin-dependent kinases. It also modulates the expression of genes involved in oxidative stress and inflammation, such as nuclear factor kappa B. Moreover, this compound has been reported to activate the Nrf2/ARE pathway, which is involved in the regulation of antioxidant and detoxification enzymes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. Studies have reported that this compound induces apoptosis in cancer cells by activating caspase-3 and caspase-9. It also reduces oxidative stress and inflammation in the brain by increasing the activity of antioxidant enzymes and reducing the production of pro-inflammatory cytokines. Additionally, this compound has been found to have anti-angiogenic effects, as it inhibits the formation of new blood vessels.
Advantages and Limitations for Lab Experiments
Allyl [(7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl)oxy]acetate has several advantages for lab experiments, such as its easy synthesis and low toxicity. It can be used in various assays, such as cell viability assays and western blotting. However, this compound has some limitations, such as its poor solubility in water and its instability in acidic conditions. Moreover, further studies are needed to determine the optimal concentration and exposure time of this compound in different experimental settings.
Future Directions
There are several future directions for the study of allyl [(7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl)oxy]acetate. One direction is to investigate its potential applications in other fields, such as cardiovascular disease and diabetes. Another direction is to develop more stable and water-soluble derivatives of this compound for better bioavailability and pharmacokinetics. Moreover, further studies are needed to elucidate the mechanism of action of this compound and its potential interactions with other drugs.
Synthesis Methods
Allyl [(7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl)oxy]acetate can be synthesized using different methods, such as the reaction of 7-methyl-2-oxo-4-phenyl-2H-chromen-5-ol with allyl chloroacetate in the presence of a base. Another method involves the reaction of 7-methyl-2-oxo-4-phenyl-2H-chromen-5-ol with allyl bromide and sodium hydride in dimethylformamide. Both methods have been reported to yield good results.
Scientific Research Applications
Allyl [(7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl)oxy]acetate has been studied for its potential applications in various fields, such as cancer research, neuroprotection, and anti-inflammatory therapy. Studies have shown that this compound has anticancer properties, as it inhibits the proliferation of cancer cells and induces apoptosis. This compound has also been found to have neuroprotective effects, as it reduces oxidative stress and inflammation in the brain. Additionally, this compound has been reported to have anti-inflammatory effects, as it reduces the production of pro-inflammatory cytokines.
properties
IUPAC Name |
prop-2-enyl 2-(7-methyl-2-oxo-4-phenylchromen-5-yl)oxyacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18O5/c1-3-9-24-20(23)13-25-17-10-14(2)11-18-21(17)16(12-19(22)26-18)15-7-5-4-6-8-15/h3-8,10-12H,1,9,13H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSCAABWMVQVBRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=CC(=O)O2)C3=CC=CC=C3)C(=C1)OCC(=O)OCC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.